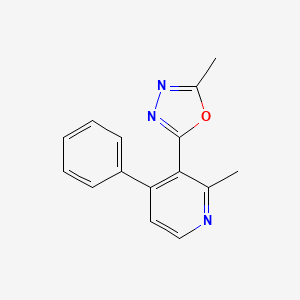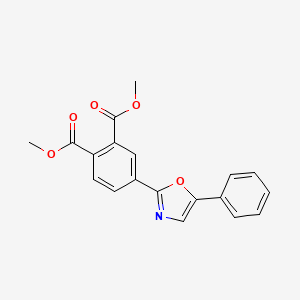![molecular formula C22H34N4O3 B5507374 2-[3-(dimethylamino)propyl]-9-{[6-(methoxymethyl)pyridin-2-yl]carbonyl}-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5507374.png)
2-[3-(dimethylamino)propyl]-9-{[6-(methoxymethyl)pyridin-2-yl]carbonyl}-2,9-diazaspiro[5.5]undecan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives related to the compound involves various innovative methods, including intramolecular spirocyclization of pyridine substrates for constructing 3,9-diazaspiro[5.5]undecane derivatives. These methods utilize in situ activation of the pyridine ring and intramolecular addition of β-dicarbonyl nucleophiles, showcasing the compound's complex synthesis routes (Parameswarappa & Pigge, 2011).
Molecular Structure Analysis
Research on similar diazaspiro[5.5]undecane derivatives emphasizes the significance of X-ray crystallography and NMR techniques in elucidating their molecular structure. The stereochemical aspects and crystal packing interactions highlight the intricate design of these molecules, with studies revealing preferred conformations and intermolecular interactions that define their structural integrity (Islam et al., 2017).
Chemical Reactions and Properties
The compound and its related derivatives exhibit a range of chemical reactivities, including their participation in Michael addition reactions. These reactions are pivotal for introducing functional groups and extending the molecular framework, demonstrating the compound's versatile chemistry (Yang et al., 2008).
Physical Properties Analysis
The physical properties of such compounds are often characterized by their melting points, solubility, and stability under various conditions. Studies on similar compounds reveal that their physical properties can be significantly influenced by their molecular structure, with specific configurations leading to enhanced stability and solubility (Zeng et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents and stability under chemical transformations, are critical for understanding the compound's utility in various applications. The presence of functional groups such as dimethylamino and methoxymethyl pyridinyl carbonyl contributes to its unique chemical behavior, enabling selective reactions and potential for further modification (Islam et al., 2015).
Wissenschaftliche Forschungsanwendungen
Synthesis of Substituted 3,9-Diazaspiro[5.5]undecanes
The synthesis of 3,9-diazaspiro[5.5]undecane derivatives through spirocyclization of pyridine substrates has been demonstrated. This method involves in situ activation of the pyridine ring followed by intramolecular addition of an attached β-dicarbonyl nucleophile, showcasing the compound's potential in constructing spirocyclic frameworks (Parameswarappa & Pigge, 2011).
Applications in Microwave-Assisted Synthesis
The compound has been utilized in microwave-assisted synthesis, exemplified by the coupling reactions involving thiazolin-4-ones. This approach underscores its utility in facilitating reactions under energy-efficient conditions (Al-Zaydi, 2010).
Transformations into Heterocycles
Research has shown the transformation of related structures into various heterocyclic compounds, such as imidazo[1,2-a]pyridines and 2-oxa-6a,10c-diazaaceanthrylenes. This highlights the compound's role in the synthesis of heterocycles with potential biological significance (Kolar et al., 1996).
Catalyst-Free Synthesis of Nitrogen-Containing Heterocycles
The compound has been implicated in the catalyst-free synthesis of nitrogen-containing spiro heterocycles, demonstrating its utility in green chemistry applications and the synthesis of biologically relevant molecules (Aggarwal et al., 2014).
Eigenschaften
IUPAC Name |
2-[3-(dimethylamino)propyl]-9-[6-(methoxymethyl)pyridine-2-carbonyl]-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O3/c1-24(2)12-5-13-26-17-22(9-8-20(26)27)10-14-25(15-11-22)21(28)19-7-4-6-18(23-19)16-29-3/h4,6-7H,5,8-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NATRZZKIJAQRGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1CC2(CCC1=O)CCN(CC2)C(=O)C3=CC=CC(=N3)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Dimethylamino)propyl]-9-{[6-(methoxymethyl)pyridin-2-yl]carbonyl}-2,9-diazaspiro[5.5]undecan-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-{2-[oxo(1-piperidinyl)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5507311.png)
![N-{3-[(2-furylmethyl)thio]propyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5507318.png)


![N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-methylpropanamide](/img/structure/B5507349.png)

![(4-{5-[(methylthio)methyl]-2-furoyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5507368.png)

![{1-[(1-benzyl-1H-imidazol-2-yl)methyl]-3-ethylpiperidin-3-yl}methanol](/img/structure/B5507375.png)
![2-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)-1H-benzimidazole](/img/structure/B5507376.png)

![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B5507394.png)
![[5-(1,3-diphenyl-2-imidazolidinyl)-2-furyl]methanol](/img/structure/B5507396.png)